methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate
Description
Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,2-oxazole moiety at position 5 and linked via a carbamoyl group to a methyl benzoate ester. This structure combines aromatic and heterocyclic elements, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-21-13(20)9-4-2-8(3-5-9)11(19)16-14-18-17-12(22-14)10-6-7-15-23-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUXKPMPMUBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors such as amino acids or nitriles with aldehydes under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The oxazole and oxadiazole intermediates are then coupled with a benzoate ester through carbamoylation reactions, typically using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoate or heterocyclic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-ylnaphthalene-1-Carbothioate (6g)
- Core Structure : 1,3,4-Oxadiazole vs. 1,2,4-triazole.
- Substituents : The target compound’s 1,2-oxazol-5-yl group contrasts with the naphthalene-carbothioate and methoxybenzyl groups in 6g.
- Functional Groups : Carbamoyl benzoate (target) vs. carbothioate (6g). The latter’s thioester group may confer lower hydrolytic stability compared to the carbamoyl linkage .
4-[Benzyl(Methyl)Sulfamoyl]-N-[5-((4-Methoxyphenyl)Methyl)-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)
- Core Structure : Shared 1,3,4-oxadiazole core.
- Substituents : LMM5 features a sulfamoyl benzamide group, while the target compound uses a benzoate ester. Sulfonamide groups often enhance bioavailability but may alter solubility profiles .
Physicochemical Properties
Table 1: Structural and Elemental Comparison
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